3-Oxo Atorvastatin tert-Butyl Ester 3-Oxo Atorvastatin tert-Butyl Ester 3-Oxo Atorvastatin tert-Butyl Ester is a Boc-protected oxo-derivative of Atorvastatin.
Brand Name: Vulcanchem
CAS No.: 134394-98-2
VCID: VC0194396
InChI: InChI=1S/C37H41FN2O5/c1-24(2)34-33(36(44)39-28-14-10-7-11-15-28)32(25-12-8-6-9-13-25)35(26-16-18-27(38)19-17-26)40(34)21-20-29(41)22-30(42)23-31(43)45-37(3,4)5/h6-19,24,29,41H,20-23H2,1-5H3,(H,39,44)/t29-/m1/s1
SMILES: CC(C)C1=C(C(=C(N1CCC(CC(=O)CC(=O)OC(C)(C)C)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Molecular Formula: C37H41FN2O5
Molecular Weight: 612.75

3-Oxo Atorvastatin tert-Butyl Ester

CAS No.: 134394-98-2

Cat. No.: VC0194396

Molecular Formula: C37H41FN2O5

Molecular Weight: 612.75

Purity: > 95%

* For research use only. Not for human or veterinary use.

3-Oxo Atorvastatin tert-Butyl Ester - 134394-98-2

Specification

CAS No. 134394-98-2
Molecular Formula C37H41FN2O5
Molecular Weight 612.75
IUPAC Name tert-butyl (5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxoheptanoate
Standard InChI InChI=1S/C37H41FN2O5/c1-24(2)34-33(36(44)39-28-14-10-7-11-15-28)32(25-12-8-6-9-13-25)35(26-16-18-27(38)19-17-26)40(34)21-20-29(41)22-30(42)23-31(43)45-37(3,4)5/h6-19,24,29,41H,20-23H2,1-5H3,(H,39,44)/t29-/m1/s1
SMILES CC(C)C1=C(C(=C(N1CCC(CC(=O)CC(=O)OC(C)(C)C)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Introduction

Chemical Structure and Properties

Molecular Structure

3-Oxo Atorvastatin tert-Butyl Ester possesses a complex molecular structure with the formula C37H41FN2O5 . The structure contains several key functional groups and features that define its chemical properties:

  • A central pyrrole ring system with multiple substituents

  • A 4-fluorophenyl group attached to the pyrrole ring

  • A phenyl group attached to the pyrrole ring

  • An isopropyl (propan-2-yl) substituent

  • A phenylcarbamoyl group (amide linkage to a phenyl ring)

  • A tert-butyl ester group connected via a carbon chain

  • A hydroxyl group with R-stereochemistry at the 5-position

  • A ketone (oxo) group at the 3-position of the carbon chain

This intricate structure contributes to the compound's specific reactivity profile and its utility in atorvastatin synthesis.

Structural Identifiers

The compound can be identified through several standardized chemical identifiers as shown in the following table:

Identifier TypeValueSource
IUPAC Nametert-butyl (5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxoheptanoatePubChem
CAS Registry Number134394-98-2PubChem
Molecular Weight612.7 g/molPubChem
InChIKeyOZXLKFSRLPMJPO-GDLZYMKVSA-NPubChem

Physical and Chemical Properties

Based on its structure and the available data, 3-Oxo Atorvastatin tert-Butyl Ester exhibits the following properties:

PropertyCharacteristicBasis
Physical StateSolid (at standard conditions)Typical for compounds of this molecular weight and structure
SolubilityLikely soluble in organic solvents such as methanol, ethanol, isopropanolBased on functional groups present and analogous compounds
StereochemistryContains R-stereocenter at 5-positionIndicated in IUPAC name
Functional GroupsContains ester, ketone, hydroxyl, amide, and aromatic groupsStructural analysis
ChiralityOptically active due to stereocenterStructural analysis

Role in Atorvastatin Synthesis

Conversion to Atorvastatin

The conversion of 3-Oxo Atorvastatin tert-Butyl Ester to atorvastatin would likely involve hydrolysis of the tert-butyl ester group to form the corresponding carboxylic acid. This hydrolysis step is typically performed under basic conditions, as described in patent literature for similar conversions in the atorvastatin synthesis pathway: "treating the compound of formula V with a suitable base to obtain a compound of formula VI" .

The patent literature specifically mentions using "aqueous sodium hydroxide solution" for ester hydrolysis steps, maintaining specific temperature conditions, and monitoring the reaction progress by HPLC until the desired conversion is achieved . Similar conditions would likely be applicable for the conversion of 3-Oxo Atorvastatin tert-Butyl Ester to an atorvastatin precursor.

Analytical Characterization

Spectroscopic Methods

The structural characterization of 3-Oxo Atorvastatin tert-Butyl Ester typically employs multiple complementary spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton and carbon-13 NMR spectroscopy provide detailed information about the molecular structure of 3-Oxo Atorvastatin tert-Butyl Ester. Expected characteristic signals would include:

  • Proton NMR signals for the tert-butyl group (singlet, ~1.4-1.5 ppm)

  • Signals for the isopropyl group (doublet for methyl groups, septet for methine proton)

  • Complex patterns for the aromatic protons in the three phenyl rings

  • Signals for the methylene groups in the heptanoate chain

  • Signal for the hydroxyl proton (potentially broad and exchangeable)

Infrared (IR) Spectroscopy

IR spectroscopy would reveal characteristic absorption bands for the functional groups present in 3-Oxo Atorvastatin tert-Butyl Ester, including:

  • Ester carbonyl stretch (~1720-1740 cm⁻¹)

  • Ketone carbonyl stretch (~1710-1720 cm⁻¹)

  • Amide carbonyl stretch (~1630-1650 cm⁻¹)

  • O-H stretch from the hydroxyl group (~3200-3600 cm⁻¹)

  • C-F stretch from the fluorophenyl group (~1000-1400 cm⁻¹)

  • Aromatic C=C stretches (~1450-1600 cm⁻¹)

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of 612.7 g/mol and provide fragmentation patterns characteristic of the compound's structure. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable ionization methods for this compound.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) is a primary method for analysis of 3-Oxo Atorvastatin tert-Butyl Ester and related compounds in the atorvastatin synthesis pathway. The patent literature specifically mentions HPLC as a method for monitoring reaction progress and analyzing impurity profiles, noting that their improved process yields atorvastatin with "less than 0.1% by wt, as measured by HPLC of each of compound of Formula IVa, compound of Formula IVb, compound of Formula Va and compound of Formula Via" .

Typical HPLC conditions for analyzing such compounds might include:

ParameterTypical Conditions
ColumnC18 reverse phase
Mobile PhaseGradient of acetonitrile/water with buffer (e.g., ammonium acetate or phosphate)
DetectionUV detection at ~240-280 nm
Temperature25-40°C
Flow Rate1.0-1.5 mL/min

Chiral Analysis

Given the presence of a stereocenter at the 5-position (R-configuration) in 3-Oxo Atorvastatin tert-Butyl Ester, chiral analytical methods are essential for confirming stereochemical purity. These methods might include:

  • Chiral HPLC using appropriate chiral stationary phases

  • Polarimetry to measure specific optical rotation

  • Chiral GC with appropriate derivatization

Maintaining stereochemical purity is crucial because the biological activity of atorvastatin depends on the correct stereochemical configuration.

Synthesis and Reaction Conditions

Synthetic Approaches

The synthesis of 3-Oxo Atorvastatin tert-Butyl Ester likely involves complex multi-step processes similar to those described in patent literature for atorvastatin synthesis. Based on the patent information, a typical approach might involve:

  • Formation of the pyrrole core structure through Paal-Knorr synthesis, involving reaction of appropriate diketone and amine precursors

  • Installation of the required substituents on the pyrrole ring

  • Manipulation of protecting groups and functional groups to establish the correct stereochemistry and functionality

The patent literature specifically mentions "reacting a compound of formula II with a compound of formula III in presence of a base, an acid catalyst and a suitable solvent to obtain a compound of formula IV" as part of the atorvastatin synthesis pathway. Similar reaction conditions might be applicable for steps leading to 3-Oxo Atorvastatin tert-Butyl Ester.

Reaction Conditions

The reaction conditions for synthesizing and manipulating 3-Oxo Atorvastatin tert-Butyl Ester and related intermediates typically involve:

ParameterTypical ConditionsReference
Temperature50-100°C for key transformation stepsPatent literature
Reaction Time6-50 hours for key transformation stepsPatent literature
CatalystsAcid catalysts for certain stepsPatent literature
BasesSodium hydroxide, amidine bases (e.g., 1,8-diazabicycloundec-7-ene)Patent literature
SolventsMethanol, ethanol, isopropanol, dichloromethane, tetrahydrofuranPatent literature

The patent literature specifically mentions that certain reactions are "carried out at a temperature of about 50°C to about 100°C; preferably at 70°C to 90°C, over a period of 6 hrs to 50 hrs" , which provides insight into the typical reaction conditions for transformations in this synthetic pathway.

Purification Methods

Purification of 3-Oxo Atorvastatin tert-Butyl Ester and related intermediates typically involves techniques such as:

  • Crystallization from suitable solvents

  • Addition of anti-solvents to precipitate the desired compound

  • Washing with appropriate solvents to remove impurities

  • Filtration and drying under controlled conditions

The patent literature describes these processes in detail, mentioning that "additional purification may be carried out using a suitable solvent selected from the group consisting of alcohols such as methanol, ethanol, isopropanol and the like and dried according to any of the methods known in the art such as a tray dryer, vacuum oven, air oven and the like" .

Industrial Relevance and Applications

Pharmaceutical Manufacturing

3-Oxo Atorvastatin tert-Butyl Ester serves as a critical intermediate in the industrial synthesis of atorvastatin. The pharmaceutical industry places high importance on developing efficient and cost-effective methods for synthesizing such intermediates, as they directly impact the production cost and quality of the final active pharmaceutical ingredient.

The patent literature emphasizes the importance of developing processes that are "economical and applicable on an industrial scale to obtain atorvastatin or pharmaceutically acceptable salts thereof with higher yield and greater purity" . This underscores the industrial relevance of compounds like 3-Oxo Atorvastatin tert-Butyl Ester in pharmaceutical manufacturing.

Quality Control and Regulatory Considerations

In pharmaceutical manufacturing, stringent quality control of intermediates like 3-Oxo Atorvastatin tert-Butyl Ester is essential for ensuring the quality of the final atorvastatin product. Regulatory authorities typically require:

  • Well-defined specifications for purity, including limits on specific impurities

  • Validated analytical methods for testing

  • Established handling and storage conditions

  • Implementation of in-process controls during synthesis

The patent literature specifically mentions that their improved process yields "atorvastatin or pharmaceutically acceptable salts thereof contains less than 0.1% by wt, as measured by HPLC of each of compound of Formula IVa, compound of Formula IVb, compound of Formula Va and compound of Formula Via" , highlighting the importance of impurity control in the synthesis pathway.

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